2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide
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Overview
Description
2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide is a complex organic compound that features a benzylsulfanyl group, an imidazo[1,2-a]pyridine moiety, and a phenylacetamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have a wide range of applications in medicinal chemistry .
Mode of Action
The specific mode of action of This compound Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridines are known to be involved in a variety of chemosynthetic methodologies .
Result of Action
The molecular and cellular effects of This compound Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, can be achieved through various strategies, suggesting that the synthesis and functionality of these compounds can be influenced by different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the benzylsulfanyl group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the imidazo[1,2-a]pyridine core.
Attachment of the phenylacetamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 are common.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzylsulfanyl compounds: Compounds with benzylsulfanyl groups are known for their diverse chemical reactivity and potential biological activities.
Phenylacetamide derivatives: These compounds are widely studied for their pharmacological properties.
Uniqueness
2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide is unique due to the combination of its three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide is a novel derivative within the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An imidazo[1,2-a]pyridine core.
- A benzylsulfanyl group.
- A phenylacetamide moiety.
This unique arrangement may contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the imidazo[1,2-a]pyridine core via condensation reactions.
- Introduction of the benzylsulfanyl and phenylacetamide groups through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds related to imidazo[1,2-a]pyridine exhibit significant anticancer activities. For instance, a study highlighted that derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Compound | Activity | Reference |
---|---|---|
This compound | Anticancer (in vitro) | |
Related Imidazo Compounds | Tumor Growth Inhibition |
Neuropharmacological Effects
Imidazo[1,2-a]pyridine derivatives have been studied for their effects on the central nervous system. They have shown promise as modulators of GABA_A receptors, enhancing GABA-mediated inhibitory neurotransmission. This mechanism suggests potential applications in treating anxiety and other neurological disorders .
Antimicrobial Activity
Preliminary evaluations indicate that this compound may possess antimicrobial properties. Related compounds have been shown to inhibit the growth of various bacterial strains, suggesting a need for further investigation into its efficacy against pathogens .
The proposed mechanism of action for This compound includes:
- GABA_A Receptor Modulation : Enhances chloride ion influx leading to increased neuronal inhibition.
- Proton Pump Inhibition : Some imidazo derivatives are noted for their ability to inhibit gastric acid secretion, potentially beneficial in treating gastrointestinal disorders .
Case Study 1: Anticancer Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results showed that modifications at the benzamide position enhanced activity against breast and lung cancer cells .
Case Study 2: Neuropharmacological Effects
In electrophysiological studies using Xenopus oocytes expressing GABA_A receptors, certain derivatives significantly increased GABA-induced currents. This suggests that structural modifications can lead to enhanced receptor affinity and efficacy in modulating neurotransmitter activity .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-23(18-28-17-19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)16-21-15-24-22-13-7-8-14-25(21)22/h1-15H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWPADIJFSFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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